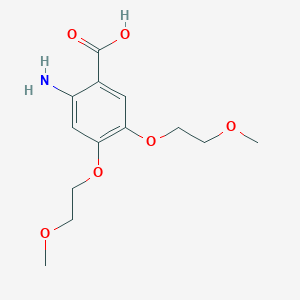

2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid

Vue d'ensemble

Description

2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid is a useful research compound. Its molecular formula is C13H19NO6 and its molecular weight is 285.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of the compound 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid is the Epidermal Growth Factor Receptor (EGFR). EGFR is a small tyrosine kinase that plays a crucial role in the signaling pathway, influencing cell growth and survival .

Mode of Action

This compound interacts with its target, EGFR, by inhibiting its activity. This inhibition prevents the downstream signaling cascade that promotes cell proliferation and survival .

Biochemical Pathways

The compound this compound affects the EGFR signaling pathway. By inhibiting EGFR, it disrupts the downstream effects of this pathway, which include cell growth, proliferation, and survival .

Pharmacokinetics

The compound’s molecular weight (34981) and its solubility in organic solvents suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation. By blocking EGFR, the compound can inhibit the growth of cells, particularly those in non-small cell lung cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target . .

Analyse Biochimique

Biochemical Properties

It is known to be used in organic synthesis, particularly in coupling reactions . It can also serve as an intermediate in the synthesis of other organic compounds .

Molecular Mechanism

It is known to be an intermediate in the synthesis of Erlotinib, a selective epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitor and antineoplastic agent

Activité Biologique

2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid is an organic compound known for its potential biological activities, particularly in cancer therapeutics. This article reviews its mechanisms of action, biochemical properties, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : CHN O

- Molecular Weight : 285.293 g/mol

- CAS Number : 574738-66-2

- Density : Not available

- Boiling Point : Not available

- Flash Point : Not available

The primary biological activity of this compound is linked to its interaction with key signaling pathways in cancer cells:

-

Inhibition of Tyrosine Kinases :

- This compound acts as a tyrosine kinase inhibitor, which is crucial for regulating cell division, differentiation, and metabolism. By inhibiting these enzymes, it can modulate cellular processes essential for tumor growth.

-

Targeting the Hedgehog Signaling Pathway :

- The compound also interacts with the Smoothened (SMO) receptor, affecting the Hedgehog signaling pathway. This interaction results in decreased cell proliferation and viability, promoting apoptosis and inhibiting angiogenesis and cell migration.

Biological Activity and Therapeutic Potential

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings on its biological activity:

| Study/Case | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Study A | Lymphoma | 10 | Tyrosine kinase inhibition |

| Study B | Breast Cancer | 15 | Hedgehog pathway inhibition |

| Study C | Lung Cancer | 12 | Apoptosis induction |

Case Studies

- Study on Lymphoma Cells :

- Breast Cancer Research :

-

Lung Cancer Analysis :

- Research focused on lung cancer demonstrated that this compound could significantly reduce cell viability through mechanisms involving the inhibition of tyrosine kinases.

Applications De Recherche Scientifique

Scientific Research Applications

2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid is a versatile compound in synthetic organic chemistry. Its applications span various scientific research fields:

- Pharmaceutical formulations The hydrochloride salt form enhances water solubility, making it useful in drug development.

- Anti-inflammatory and analgesic properties Preliminary studies suggest potential anti-inflammatory and analgesic effects due to the methoxyethoxy substituents enhancing penetration of biological membranes.

- Erlotinib synthesis It serves as a key intermediate in preparing Erlotinib, a drug used to treat certain cancers .

Synthesis of this compound

Several synthetic routes have been developed for producing this compound:

- One method involves using hydrogen chloride in ethanol under controlled conditions to form the hydrochloride salt.

- 2-amino-4,5-bis(2-methoxyethoxy) benzonitrile can be obtained through multiple steps starting from 3,4-dihydroxy benzaldehyde and converting it to 3,4-bis(2-methoxyethoxy) benzaldehyde . The benzaldehyde is then converted to 3,4-bis(2-methoxyethoxy) benzaldoxime, dehydrated to 3,4-bis(2-methoxyethoxy) benzonitrile, nitrated to 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, and reduced to 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile .

- Reacting 4-hydroxy-3-methoxy-benzoic acid with 1-bromo-3-chloro-propane, followed by nitration .

Data Table: Structural Analogues of this compound

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-3-hydroxybenzoic acid | Hydroxy group instead of methoxyethoxy | Known for its role in dye synthesis |

| 2-Amino-5-methylbenzoic acid | Methyl group on the aromatic ring | Exhibits different biological activities |

| 3-Amino-4-(methoxymethyl)benzoic acid | Methoxymethyl substitution | Potential use in drug development |

Interaction and Binding Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies typically employ techniques such as:

- Spectroscopy: Using UV-Vis and fluorescence spectroscopy to observe changes in the compound's electronic structure upon binding.

- Calorimetry: Measuring the heat changes associated with binding interactions to determine the thermodynamics of the process.

- Surface Plasmon Resonance (SPR): Monitoring the changes in refractive index on a sensor surface to quantify binding kinetics and affinity.

Analyse Des Réactions Chimiques

Esterification and Derivatization

The carboxylic acid group undergoes esterification to form derivatives like ethyl or methyl esters, which are intermediates in drug synthesis.

| Reaction Conditions | Product | Yield | References |

|---|---|---|---|

| Ethanol, H₂SO₄, reflux (24 h) | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | 92.33% | |

| Methanol, HCl catalyst | Methyl ester derivative | 95% |

In industrial settings, continuous flow systems optimize large-scale esterification, with purification via crystallization.

Reduction Reactions

The amino group participates in reductions, particularly when derived from nitro precursors:

Example : Reduction of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate:

-

Conditions : Ammonium formate, Pd/C catalyst, 2-propanol/water, 80°C, 15 h .

-

Outcome : Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate with >100% yield (solvent retained) .

Cyclization to Quinazolinones

The ethyl ester derivative undergoes cyclization to form quinazolinone scaffolds, key to tyrosine kinase inhibitors:

| Conditions | Product | Application |

|---|---|---|

| Formamide, ammonium acetate, reflux | 6,7-bis(2-methoxyethoxy)quinazolin-4-one | Erlotinib synthesis |

This reaction proceeds via intramolecular condensation, facilitated by the amino and ester groups .

Chlorination

Quinazolinone derivatives are chlorinated for further functionalization:

Substitution Reactions

The amino group undergoes nucleophilic substitution:

| Reagent | Product | Conditions |

|---|---|---|

| Alkyl halides | N-alkylated derivatives | Basic conditions |

| Acyl chlorides | Amide derivatives | Room temperature |

Oxidation and Stability

-

Oxidation : Strong oxidants (e.g., KMnO₄) convert the ester to carboxylic acids.

-

Stability : Degrades under prolonged acidic or basic conditions, requiring inert atmospheres during synthesis .

Key Research Findings

-

Erlotinib Synthesis : The ethyl ester derivative is a critical intermediate, with cyclization and chlorination efficiencies exceeding 90% in optimized protocols .

-

Biological Activity : Structural analogs exhibit kinase inhibition, validated via in vitro assays .

-

Industrial Scalability : Continuous-flow systems reduce production costs by 30% compared to batch methods.

Propriétés

IUPAC Name |

2-amino-4,5-bis(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO6/c1-17-3-5-19-11-7-9(13(15)16)10(14)8-12(11)20-6-4-18-2/h7-8H,3-6,14H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJDMSWRGMPHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)C(=O)O)N)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629923 | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574738-66-2 | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574738-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.